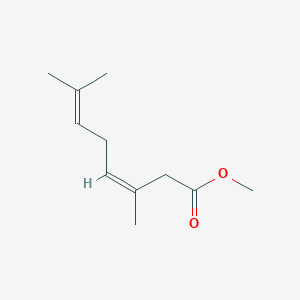
methyl (3Z)-3,7-dimethylocta-3,6-dienoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
methyl (3Z)-3,7-dimethylocta-3,6-dienoate is an organic compound with the molecular formula C10H18O2. It is a type of ester, which is commonly found in various natural products and synthetic materials. This compound is known for its pleasant fruity aroma and is often used in the flavor and fragrance industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
methyl (3Z)-3,7-dimethylocta-3,6-dienoate can be synthesized through several methods. One common method involves the esterification of (3Z)-3,7-dimethyl-3,6-octadienoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of methyl (3Z)-3,7-dimethyl-3,6-octadienoate often involves the use of continuous flow reactors to optimize the reaction conditions and increase yield. The process may also include purification steps such as distillation or crystallization to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
methyl (3Z)-3,7-dimethylocta-3,6-dienoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: It can be reduced to form alcohols.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or alcohols can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols.
Substitution: Various ester derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
methyl (3Z)-3,7-dimethylocta-3,6-dienoate has several applications in scientific research:
Chemistry: It is used as a starting material or intermediate in the synthesis of more complex organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug delivery systems.
Industry: It is widely used in the flavor and fragrance industry due to its pleasant aroma.
Mecanismo De Acción
The mechanism of action of methyl (3Z)-3,7-dimethyl-3,6-octadienoate largely depends on its chemical structure and the specific context in which it is used. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved can include enzymatic reactions that modify the ester group or interactions with cellular membranes that influence cell signaling.
Comparación Con Compuestos Similares
methyl (3Z)-3,7-dimethylocta-3,6-dienoate can be compared with other similar esters, such as:
Methyl (E)-3,7-dimethyl-2,6-octadienoate: This compound has a similar structure but differs in the position of the double bonds, which can affect its chemical reactivity and aroma profile.
Ethyl (3Z)-3,7-dimethyl-3,6-octadienoate: This ester has an ethyl group instead of a methyl group, which can influence its physical properties and applications.
The uniqueness of methyl (3Z)-3,7-dimethyl-3,6-octadienoate lies in its specific double bond configuration and the resulting chemical and sensory properties.
Propiedades
Número CAS |
16750-88-2 |
|---|---|
Fórmula molecular |
C11H18O2 |
Peso molecular |
182.26 g/mol |
Nombre IUPAC |
methyl (3Z)-3,7-dimethylocta-3,6-dienoate |
InChI |
InChI=1S/C11H18O2/c1-9(2)6-5-7-10(3)8-11(12)13-4/h6-7H,5,8H2,1-4H3/b10-7- |
Clave InChI |
RSFREVOQDWDJHM-YFHOEESVSA-N |
SMILES |
CC(=CCC=C(C)CC(=O)OC)C |
SMILES isomérico |
CC(=CC/C=C(/C)\CC(=O)OC)C |
SMILES canónico |
CC(=CCC=C(C)CC(=O)OC)C |
Sinónimos |
(Z)-3,7-Dimethyl-3,6-octadienoic acid methyl ester |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















